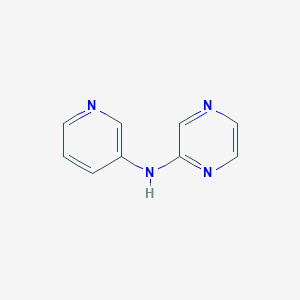

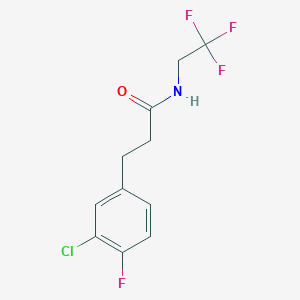

N-(3-Pyridyl)pyrazine-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazinamide analogues, which are similar to “N-(3-Pyridyl)pyrazine-2-amine”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the reaction of α-bromoketones and 2-aminopyridine under different conditions .Molecular Structure Analysis

The molecular structures of the complexes have been optimized using AM1 and PM3 methods . The binding set of Ru (III) complex with 2,3-bis- (2-pyridyl)pyrazine includes nitrogen of the azomethine group and pyridyl ring .Chemical Reactions Analysis

“N-(3-Pyridyl)pyrazine-2-amine” and its analogues have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .科学的研究の応用

Chemodivergent Synthesis

“N-(pyridin-3-yl)pyrazin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Biological Evaluation as CDK2 Inhibitors

The compound has been evaluated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . This makes it a potential candidate for cancer therapy .

Anti-Tubercular Agents

“N-(pyridin-3-yl)pyrazin-2-amine” has been studied for its potential as an anti-tubercular agent . The compound’s effectiveness was measured using an in vitro MTT assay .

Pyrrolopyrazine Derivatives

The compound is a key component in the synthesis of pyrrolopyrazine derivatives . These derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Synthesis of Azapentalenes

“N-(pyridin-3-yl)pyrazin-2-amine” has been used in the synthesis of azapentalenes . This involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

Pharmaceutical Applications

Due to its varied medicinal applications, “N-(pyridin-3-yl)pyrazin-2-amine” serves as a pharmacophore for many molecules with significant biological and therapeutic value . It is particularly used in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have received great attention in recent years .

Safety and Hazards

作用機序

Target of Action

N-(pyridin-3-yl)pyrazin-2-amine is a complex organic compound that is used in various research applications . .

Mode of Action

It is known that this compound is a type of aromatic amine, which typically interacts with its targets through various chemical reactions .

Biochemical Pathways

It is known that aromatic amines like this compound can participate in a variety of biochemical reactions .

Pharmacokinetics

It is stable at room temperature and has a certain degree of solubility .

Result of Action

It is known that this compound is used in various research applications .

Action Environment

It is known that this compound is stable at room temperature and has a certain degree of solubility .

特性

IUPAC Name |

N-pyridin-3-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMAYHWGGMYNMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)pyrazin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2386728.png)

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2386730.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2386734.png)

![Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate](/img/structure/B2386737.png)